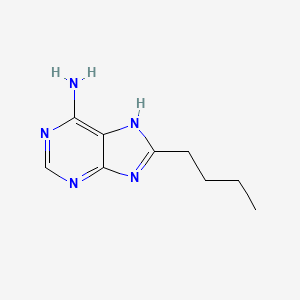
1H-Purin-6-amine, 8-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Butyl-1H-purin-6-amine is a purine derivative with a butyl group attached to the eighth position of the purine ring. Purines are a class of heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. The modification of purine structures can lead to compounds with diverse biological activities, making them valuable in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-butyl-1H-purin-6-amine typically involves the nucleophilic substitution of a halogenated purine derivative with a butylamine. One common method is the reaction of 6-chloropurine with butylamine in the presence of a base such as triethylamine. The reaction is carried out in a polar solvent like dimethylformamide (DMF) or ethanol at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of 8-butyl-1H-purin-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 8-Butyl-1H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Aplicaciones Científicas De Investigación
8-Butyl-1H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives with potential biological activities.
Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes and potential therapeutic targets.
Medicine: Investigated for its potential as an antiviral, anticancer, or antimicrobial agent due to its structural similarity to biologically active purines.
Mecanismo De Acción
The mechanism of action of 8-butyl-1H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit kinases or other enzymes involved in nucleotide metabolism, leading to altered cellular functions and potential therapeutic effects .
Comparación Con Compuestos Similares
- 9-Butyl-8-(3-Methoxybenzyl)-9H-purin-6-amine
- 9-Butyl-8-(4-Methoxybenzyl)-9H-purin-6-amine
- 9-Butyl-8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine
Comparison: 8-Butyl-1H-purin-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different binding affinities to molecular targets, leading to distinct pharmacological profiles. The presence of the butyl group at the eighth position can also affect the compound’s solubility, stability, and overall pharmacokinetic properties .
Propiedades
Número CAS |
84133-10-8 |
|---|---|
Fórmula molecular |
C9H13N5 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
8-butyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H13N5/c1-2-3-4-6-13-7-8(10)11-5-12-9(7)14-6/h5H,2-4H2,1H3,(H3,10,11,12,13,14) |
Clave InChI |
QINOKJIJVANRAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=NC=NC(=C2N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


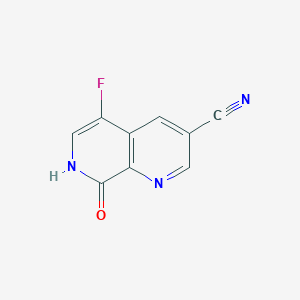

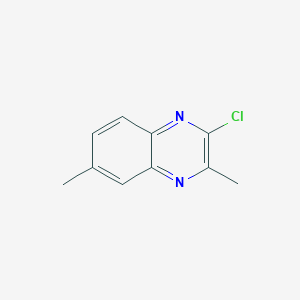
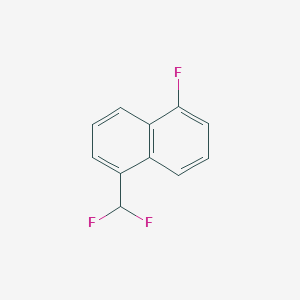
![3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)
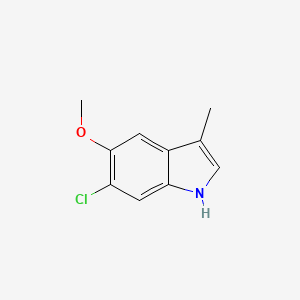
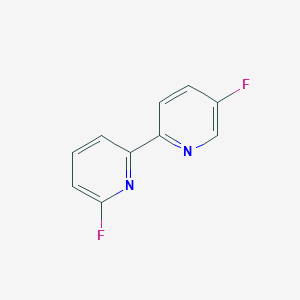
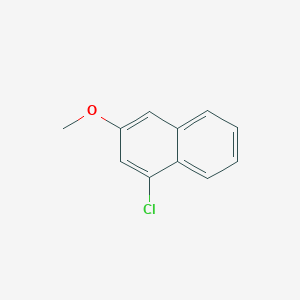
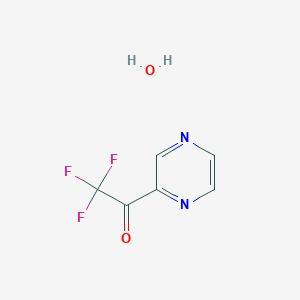

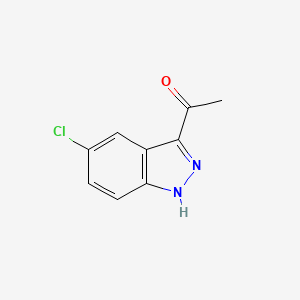
![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)

